2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide
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Overview
Description
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide is an organofluorine compound characterized by the presence of multiple fluorine atoms and a bromine atom attached to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide typically involves the bromination of a precursor compound, such as 2,3,4-Trifluoro-6-(trifluoromethyl)toluene. The bromination reaction can be carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the benzyl position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the benzyl bromide to the corresponding benzyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl hydrides and other reduced derivatives.
Scientific Research Applications
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced bioactivity and metabolic stability.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide in chemical reactions involves the electrophilic nature of the benzyl bromide moiety. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. The presence of multiple fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
2,3,4-Trifluoro-6-(trifluoromethyl)benzyl bromide is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other fluorinated benzyl bromides. The presence of three fluorine atoms on the benzene ring and a trifluoromethyl group enhances its electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-(bromomethyl)-1,2,3-trifluoro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-2-3-4(8(13,14)15)1-5(10)7(12)6(3)11/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLWQXCYZNMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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